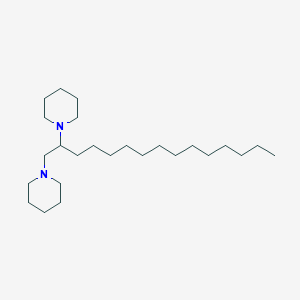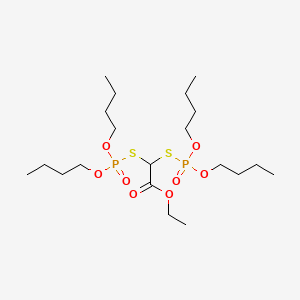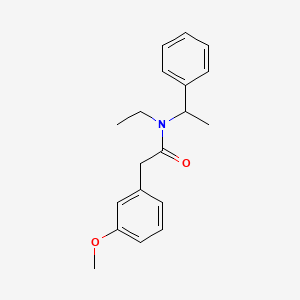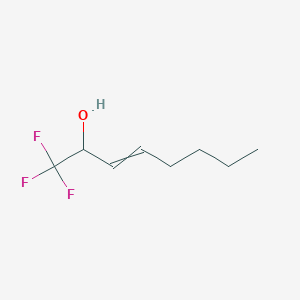
1,1'-(Pentadecane-1,2-diyl)dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pentadecane-1,2-diyl)dipiperidine is an organic compound that belongs to the class of dipiperidines This compound features a pentadecane backbone with two piperidine rings attached at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentadecane-1,2-diyl)dipiperidine typically involves the reaction of pentadecane with piperidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between pentadecane and piperidine, resulting in the formation of the desired dipiperidine compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Pentadecane-1,2-diyl)dipiperidine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Pentadecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1’-(Pentadecane-1,2-diyl)dipiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pentadecane-1,2-diyl)dipiperidine involves its interaction with specific molecular targets. The piperidine rings can interact with various receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Azodicarbonyl)dipiperidine: Known for its use in Mitsunobu reactions and oxidation of alcohols.
1,1’-(1,2-Diazenediyl)bis[1-(1-piperidinyl)methanone]: Another dipiperidine compound with similar reactivity.
Uniqueness
1,1’-(Pentadecane-1,2-diyl)dipiperidine is unique due to its specific pentadecane backbone, which imparts distinct chemical properties and reactivity compared to other dipiperidine compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89632-16-6 |
|---|---|
Fórmula molecular |
C25H50N2 |
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
1-(1-piperidin-1-ylpentadecan-2-yl)piperidine |
InChI |
InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-25(27-22-17-13-18-23-27)24-26-20-15-12-16-21-26/h25H,2-24H2,1H3 |
Clave InChI |
HVYVXLHYMFKSJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)
![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)

![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)

![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)

